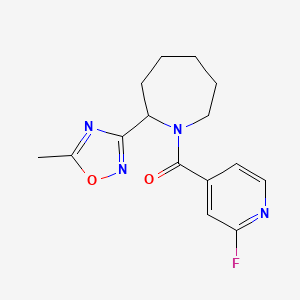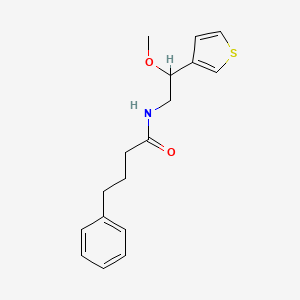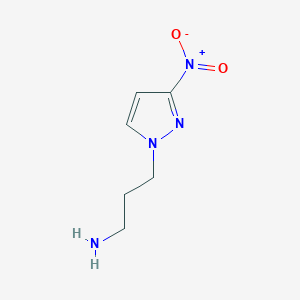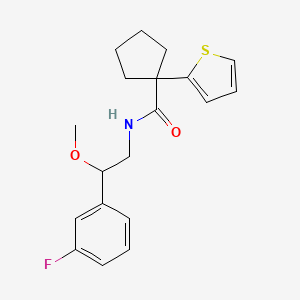
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTDP-002, is a novel compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, particularly in the area of neurodegenerative diseases.
Mecanismo De Acción
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide acts as a positive allosteric modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuroprotection, cell survival, and neurotransmitter regulation. By modulating the sigma-1 receptor, this compound can enhance the neuroprotective effects of the receptor and prevent the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons. This compound can also reduce the levels of pro-inflammatory cytokines, which are associated with neurodegenerative diseases. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments include its relatively simple synthesis method, its neuroprotective effects, and its potential in the treatment of neurodegenerative diseases. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One direction is to further investigate its mechanism of action and its effects on neurotrophic factors and pro-inflammatory cytokines. Another direction is to explore its potential in the treatment of other neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, more studies are needed to determine the optimal dosage and administration route of this compound for therapeutic purposes.
Conclusion:
This compound is a novel compound that has shown promising results in various scientific research applications, particularly in the area of neurodegenerative diseases. Its neuroprotective effects and potential in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease make it a promising candidate for further research. However, more studies are needed to determine its optimal dosage, administration route, and potential toxicity.
Métodos De Síntesis
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves the reaction of 3-fluoroacetophenone with 2-methoxyethylamine in the presence of base to obtain the intermediate product. The intermediate product is then reacted with thiophene-2-carboxylic acid to obtain the final product. The synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-(3-fluorophenyl)-2-methoxyethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has shown promising results in various scientific research applications, particularly in the area of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. This compound has also shown potential in the treatment of Parkinson's disease, Huntington's disease, and other neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2S/c1-23-16(14-6-4-7-15(20)12-14)13-21-18(22)19(9-2-3-10-19)17-8-5-11-24-17/h4-8,11-12,16H,2-3,9-10,13H2,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGULFOXJOWEQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

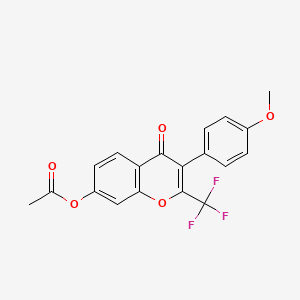
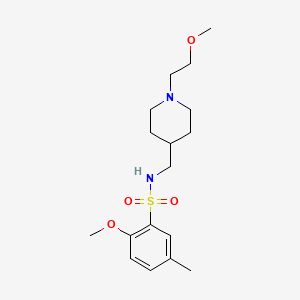

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)


![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
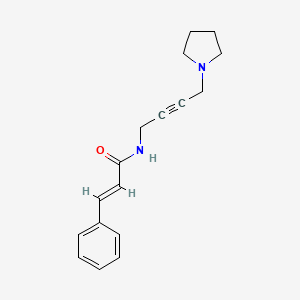
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
